molecular formula C15H20N2O2 B12544390 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- CAS No. 660860-11-7

1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)-

Cat. No.: B12544390
CAS No.: 660860-11-7
M. Wt: 260.33 g/mol
InChI Key: YYUJHPFFBNOQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diazabicyclo[322]nonane, 4-(4-methoxybenzoyl)- is a bicyclic organic compound that features a diazabicyclo structure with a methoxybenzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- typically involves the reaction of 1,4-Diazabicyclo[3.2.2]nonane with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: The major product would be the corresponding carboxylic acid.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: The major products would depend on the nucleophile used, but could include various substituted benzoyl derivatives.

Scientific Research Applications

1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in the study of enzyme mechanisms.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the development of advanced materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- involves its interaction with specific molecular targets. The diazabicyclo structure allows it to act as a ligand, binding to metal ions or enzymes and modulating their activity. The methoxybenzoyl group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: A similar bicyclic compound with a different ring size.

    1,5-Diazabicyclo[3.2.2]nonane: Another bicyclic compound with a different substitution pattern.

Uniqueness

1,4-Diazabicyclo[3.2.2]nonane, 4-(4-methoxybenzoyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required.

Properties

CAS No.

660860-11-7

Molecular Formula

C15H20N2O2

Molecular Weight

260.33 g/mol

IUPAC Name

1,4-diazabicyclo[3.2.2]nonan-4-yl-(4-methoxyphenyl)methanone

InChI

InChI=1S/C15H20N2O2/c1-19-14-4-2-12(3-5-14)15(18)17-11-10-16-8-6-13(17)7-9-16/h2-5,13H,6-11H2,1H3

InChI Key

YYUJHPFFBNOQAE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN3CCC2CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.